molecular formula C23H38N2O3S B3079391 (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide CAS No. 1068139-38-7

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B3079391
CAS No.: 1068139-38-7
M. Wt: 422.6 g/mol
InChI Key: FAGYODAJNLXMRF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a dodecylphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Dodecylphenyl Group: The dodecylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where dodecylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylpyrrolidine derivative.

    Amidation: The final step involves the amidation of the sulfonylpyrrolidine derivative with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dodecylphenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide can be compared with other sulfonylpyrrolidine derivatives, such as:
    • (2S)-N-(4-Octylphenyl)sulfonylpyrrolidine-2-carboxamide
    • (2S)-N-(4-Hexylphenyl)sulfonylpyrrolidine-2-carboxamide

Uniqueness

  • The presence of the dodecylphenyl group in this compound makes it unique compared to other sulfonylpyrrolidine derivatives. This long alkyl chain can influence the compound’s solubility, lipophilicity, and interaction with biological membranes, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(2S)-N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYODAJNLXMRF-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068139-38-7
Record name (S)-HUACAT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.